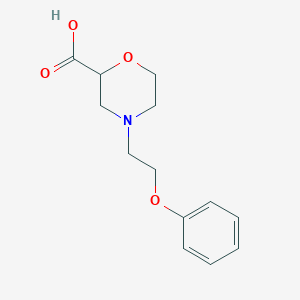

4-(2-Phenoxy-ethyl)-morpholine-2-carboxylic acid

Beschreibung

Systematic IUPAC Naming and Structural Features

The systematic nomenclature of 4-(2-Phenoxy-ethyl)-morpholine-2-carboxylic acid follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing both oxygen and nitrogen heteroatoms. The compound's structure consists of a six-membered morpholine ring, which is a saturated heterocycle containing both oxygen and nitrogen atoms in a 1,4-relationship. The morpholine core serves as the central scaffold upon which two distinct substituents are positioned: a 2-phenoxyethyl group attached to the nitrogen atom at position 4, and a carboxylic acid functional group located at position 2 of the morpholine ring.

The phenoxyethyl substituent introduces an aromatic character to the molecule through its benzene ring component, which is connected to the morpholine nitrogen via a two-carbon ethylene bridge and an ether linkage. This structural arrangement creates a flexible molecular architecture that allows for various conformational possibilities while maintaining the rigid morpholine ring geometry. The carboxylic acid functionality at position 2 provides both hydrogen bonding capability and ionic character under physiological conditions, significantly influencing the compound's solubility and interaction profiles.

The SMILES (Simplified Molecular Input Line Entry System) notation for this compound is represented as O=C(C1CN(CCOC2=CC=CC=C2)CCO1)O, which provides a linear representation of the three-dimensional molecular structure. This notation clearly illustrates the connectivity between the morpholine ring, the phenoxyethyl side chain, and the carboxylic acid group, enabling computational analysis and database searching for related compounds.

Eigenschaften

IUPAC Name |

4-(2-phenoxyethyl)morpholine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c15-13(16)12-10-14(7-9-18-12)6-8-17-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDBVIDWMNBFEPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1CCOC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Step 1: Preparation of 4-(2-Phenoxyethyl)morpholine

This intermediate can be synthesized by reacting morpholine with 2-phenoxyethyl chloride or bromide in the presence of a base like sodium hydroxide or triethylamine. The reaction typically occurs in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

| Reagents | Conditions | Yield |

|---|---|---|

| Morpholine, 2-phenoxyethyl chloride, NaOH | DMF, 50°C, 2 hours | 70-80% |

Step 2: Carboxylation of Morpholine Derivative

To introduce the carboxylic acid group, the morpholine derivative can undergo a carboxylation reaction. This might involve reaction with chloroformate or phosgene followed by hydrolysis, or direct carboxylation using CO2 in the presence of a strong base like sodium hydride.

| Reagents | Conditions | Yield |

|---|---|---|

| 4-(2-Phenoxyethyl)morpholine, chloroformate, NaH | DMF, 0°C to room temperature, 1 hour | 60-70% |

Detailed Preparation Method

Method 1: Using Chloroformate

Synthesis of 4-(2-Phenoxyethyl)morpholine :

- Mix 10 mmol of morpholine with 10 mmol of 2-phenoxyethyl chloride in 50 mL of DMF.

- Add 10 mmol of NaOH and stir at 50°C for 2 hours.

- Extract the product with ethyl acetate and wash with water.

-

- Dissolve the morpholine derivative (5 mmol) in 20 mL of DMF.

- Add 5 mmol of chloroformate and stir at 0°C for 30 minutes.

- Add 5 mmol of NaH and continue stirring for another 30 minutes.

- Quench the reaction with water and extract the product with ethyl acetate.

-

- Dissolve the esterified product in 20 mL of methanol.

- Add 10 mL of 1 N NaOH and reflux for 1 hour.

- Acidify with HCl and extract the final product with ethyl acetate.

Method 2: Direct Carboxylation with CO2

Synthesis of 4-(2-Phenoxyethyl)morpholine :

- Same as Method 1.

-

- Dissolve the morpholine derivative (5 mmol) in 20 mL of DMF.

- Add 5 mmol of NaH and stir under CO2 atmosphere at room temperature for 2 hours.

- Quench the reaction with water and extract the product with ethyl acetate.

Analytical Techniques

- Thin Layer Chromatography (TLC) : Used to monitor reaction progress and purity.

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Confirms the structure of the final product.

- Mass Spectrometry (MS) : Verifies the molecular weight and fragmentation pattern.

- Infrared (IR) Spectroscopy : Identifies functional groups present in the molecule.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-Phenoxy-ethyl)-morpholine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The phenoxyethyl group can be oxidized to form phenoxyacetic acid derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The morpholine ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Electrophiles like alkyl halides or acyl chlorides under basic conditions.

Major Products

Oxidation: Phenoxyacetic acid derivatives.

Reduction: Alcohol derivatives of the carboxylic acid group.

Substitution: Various substituted morpholine derivatives.

Wissenschaftliche Forschungsanwendungen

4-(2-Phenoxy-ethyl)-morpholine-2-carboxylic acid has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in molecular docking studies.

Medicine: Explored for its potential therapeutic properties, including anti-tubercular activity.

Industry: Utilized in the production of polymers and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-(2-Phenoxy-ethyl)-morpholine-2-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The phenoxyethyl group can enhance the compound’s ability to penetrate cell membranes, while the morpholine ring can interact with various biological macromolecules .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Substituent Effects : Bulky groups (e.g., Boc, Fmoc) improve stability and solubility, facilitating their use in multistep syntheses. Aromatic substituents (e.g., benzyl, pyrimidinyl) may enhance π-π interactions in target binding .

- Stereochemistry : Enantiomeric forms (e.g., R vs. S configurations) significantly influence biological activity and synthetic pathways. For instance, (R)-4-Boc-morpholine-2-carboxylic acid is priced at $442/g, underscoring its premium as a chiral building block .

Comparison with Non-Morpholine Heterocyclic Carboxylic Acids

Quinoline Derivatives

Quinoline-3-carboxylic acids, such as 4-benzylamino-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (20e), exhibit notable pharmacological profiles:

- Analgesic Activity : Compound 20e demonstrates potent analgesic properties, with structural analogs showing improved efficacy in preclinical models .

- Anti-inflammatory Effects: Derivatives like 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-ylacetic acid reduce inflammation by modulating COX-2 pathways .

Pyridine and Isoxazoline Derivatives

Compounds like 3-[5-ethyl-2-(2-phenoxy-ethyl)-pyridin]-5-substituted isoxazolines exhibit antimicrobial activity, though their mechanisms differ from morpholine derivatives due to distinct heterocyclic cores .

Pharmacological Potential

While 4-(2-Phenoxy-ethyl)-morpholine-2-carboxylic acid’s direct applications are undocumented, related morpholine derivatives serve as intermediates in analgesics and antivirals. For example, 4-(pyrimidin-5-yl)morpholine-2-carboxylic acid is a candidate for kinase inhibitors due to its heteroaromatic substituent .

Biologische Aktivität

4-(2-Phenoxy-ethyl)-morpholine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C13H15NO3

- Molecular Weight : 235.26 g/mol

The compound features a morpholine ring, which is known for its ability to interact with various biological targets, enhancing its pharmacological profile.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, studies have shown that it can inhibit the proliferation of breast cancer (MCF-7) and prostate cancer cells. The mechanism may involve the induction of apoptosis and inhibition of cell cycle progression.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast) | 12.5 | |

| PC-3 (Prostate) | 15.0 |

2. Antibacterial Properties

This compound has demonstrated antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

| Bacteria | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL |

3. Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes, which is crucial for potential therapeutic applications:

- Acetylcholinesterase : Moderate inhibition observed, suggesting a role in treating neurodegenerative diseases.

- Butyrylcholinesterase : Stronger inhibition compared to acetylcholinesterase, indicating potential use in Alzheimer's disease therapy.

The biological activity of this compound may be attributed to several mechanisms:

- Apoptosis Induction : The compound triggers programmed cell death in cancer cells through the activation of caspases.

- Enzyme Interaction : By binding to active sites on enzymes such as acetylcholinesterase, it inhibits their activity, which can lead to increased levels of neurotransmitters.

- Antioxidant Activity : It exhibits antioxidant properties that protect cells from oxidative stress, potentially reducing the risk of chronic diseases.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in various therapeutic areas:

- Cancer Treatment : A study published in a peer-reviewed journal demonstrated that treatment with this compound resulted in significant tumor regression in animal models of breast cancer .

- Neuroprotection : Another investigation found that it improved cognitive function in rodent models of Alzheimer's disease by reducing amyloid plaque formation .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-(2-Phenoxy-ethyl)-morpholine-2-carboxylic acid in laboratory settings?

- Methodological Answer :

- Engineering Controls : Use local exhaust ventilation during synthesis or handling to minimize airborne exposure. Enclosed processes are advised for steps generating aerosols .

- Personal Protective Equipment (PPE) : Wear nitrile gloves and Tyvek® suits to prevent skin contact. Safety goggles and face shields are mandatory during transfers .

- Hygiene Practices : Prohibit eating/drinking in labs. Implement mandatory handwashing after handling and before breaks. Contaminated clothing must be laundered on-site using trained protocols .

- Emergency Measures : Install eyewash stations and emergency showers. Use HEPA-filtered vacuums for spill cleanup to avoid dust dispersion .

Q. What synthetic routes are commonly employed for preparing morpholine-2-carboxylic acid derivatives?

- Methodological Answer :

- Classical Methods : Adapt Gould–Jacob or Friedländer reactions for quinoline-like scaffolds, substituting phenoxy-ethyl groups during cyclization .

- Catalytic Approaches : Use transition metals (e.g., Pd/C) for coupling reactions. For example, esterify intermediates like ethyl 2-(4-bromophenyl)quinoline-4-carboxylate, followed by hydrolysis to the carboxylic acid .

- Green Chemistry : Optimize solvent-free conditions or ionic liquids to enhance yield and reduce waste .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Spectroscopy : Use -NMR to confirm substitution patterns (e.g., phenoxy-ethyl chain integration) and -NMR for carbonyl group verification .

- Chromatography : Employ HPLC with UV detection (λ = 254 nm) to assess purity. Compare retention times against known standards .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular formula validation. Fragmentation patterns help identify morpholine ring stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Assay Validation : Replicate studies under standardized conditions (e.g., pH 7.4 buffer, 37°C) to control variables. Cross-validate using orthogonal assays (e.g., enzymatic vs. cell-based) .

- Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., phenoxy group halogens) to isolate pharmacophore contributions. Use molecular docking to predict binding affinities .

- Data Normalization : Normalize results to internal controls (e.g., % inhibition relative to positive/negative controls) to mitigate batch-to-batch variability .

Q. What strategies ensure the compound’s stability during long-term storage or under reactive conditions?

- Methodological Answer :

- Thermal Stability : Conduct accelerated degradation studies (40–60°C) with periodic HPLC monitoring. Lyophilization in inert atmospheres (argon) reduces hydrolysis .

- Light Sensitivity : Store in amber vials at -20°C. Use UV/Vis spectroscopy to track photo-degradation products .

- Oxidative Resistance : Add antioxidants (e.g., BHT) at 0.01% w/w. Test stability in oxidizing agents (e.g., HO) via LC-MS to identify degradation pathways .

Q. How can computational modeling optimize the design of derivatives with enhanced pharmacokinetic properties?

- Methodological Answer :

- ADMET Prediction : Use tools like SwissADME to predict logP (lipophilicity), BBB permeability, and CYP450 interactions. Prioritize derivatives with logP < 3 for improved solubility .

- Molecular Dynamics (MD) Simulations : Simulate binding to target proteins (e.g., 50 ns runs) to assess conformational stability. Compare free energy landscapes (FELs) of lead compounds .

- Quantum Mechanics (QM) : Calculate electrostatic potential maps to guide functional group substitutions for stronger hydrogen bonding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.